

What is Bis(2,4,6-trichlorophenyl) malonate?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Bis(2,4,6-trichlorophenyl) malonate</i>
Cat. No.:	B101119

[Get Quote](#)

An In-Depth Technical Guide to **Bis(2,4,6-trichlorophenyl) malonate**: Synthesis, Reactivity, and Applications

Abstract

Bis(2,4,6-trichlorophenyl) malonate (BTCMP) is a highly reactive malonic acid ester distinguished by the presence of two electron-withdrawing 2,4,6-trichlorophenyl groups.^[1] This structural feature significantly enhances the acidity of the central methylene protons, facilitating enolate formation and rendering the compound exceptionally effective in C-C bond-forming reactions.^[1] Often referred to as a "magic malonate," BTCMP serves as a powerful reagent in cyclocondensation reactions for the synthesis of complex heterocyclic compounds, demonstrating superior reactivity compared to traditional malonate esters like diethyl malonate.^{[1][2]} Its applications extend into medicinal chemistry, where it is explored as a potential inhibitor of human leukocyte elastase (HLE) for treating inflammatory diseases.^{[3][4]} This guide provides a comprehensive overview of BTCMP's physicochemical properties, synthesis protocols, mechanistic details of its reactivity, and its strategic applications in research and drug development.

Physicochemical and Spectroscopic Properties

Bis(2,4,6-trichlorophenyl) malonate is a solid compound at room temperature with a high molecular weight and distinct physical properties that influence its handling and reactivity.^[1] Its high boiling point and melting point are characteristic of its complex aromatic structure.^[3] The compound should be stored in a dry, room-temperature environment.^[5]

Table 1: Physicochemical Properties of Bis(2,4,6-trichlorophenyl) malonate

Property	Value	Source(s)
CAS Number	15781-70-1	[3][5]
Molecular Formula	C ₁₅ H ₆ Cl ₆ O ₄	[1][3]
Molecular Weight	462.9 g/mol	[1][3]
Melting Point	149-150 °C	[3]
Boiling Point	559.6 °C at 760 mmHg	[3]
Density	1.648 g/cm ³	[3]
Appearance	Solid	[5]
Purity	Typically >95%	[1][3]
Storage Temperature	Room Temperature, sealed in dry conditions	[5]
InChI Key	WYPCGKBOSFOHGU-UHFFFAOYSA-N	[5]

Spectroscopic analysis is crucial for verifying the structure and purity of BTCMP. Proton NMR (¹H NMR) is particularly diagnostic, showing a characteristic signal for the malonyl CH₂ protons and signals in the aromatic region for the protons on the trichlorophenyl rings.[1] Periodic analysis by FT-IR or NMR is recommended to monitor the compound's purity, as its shelf life can be limited.[1][2]

Synthesis and Mechanistic Pathways

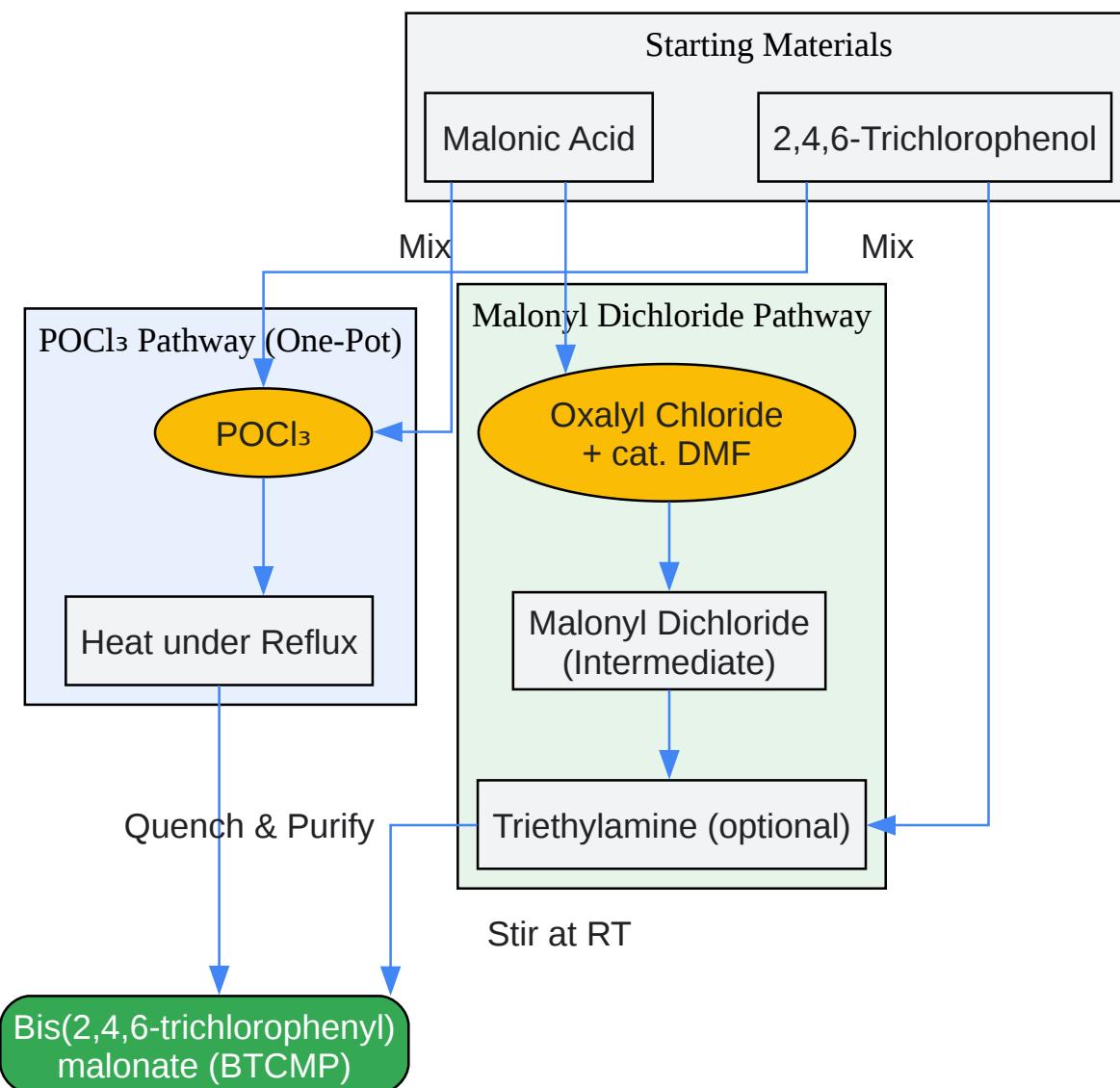
The synthesis of BTCMP is primarily achieved through the esterification of malonic acid with 2,4,6-trichlorophenol. The key to a successful synthesis is the use of an appropriate activating or dehydrating agent to drive the reaction forward.

Synthesis via Phosphorus Oxychloride (POCl₃)

A prominent and established method involves using phosphorus oxychloride (POCl_3) as both a dehydrating and activating agent.^[1] This one-pot synthesis is efficient for directly coupling malonic acid with 2,4,6-trichlorophenol.

Causality of Reagent Choice:

- Malonic Acid: Provides the central three-carbon dicarbonyl backbone.
- 2,4,6-Trichlorophenol: Acts as the source of the bulky, electron-withdrawing aryl groups that activate the final ester product.
- Phosphorus Oxychloride (POCl_3): This is the critical activating agent. It reacts with the carboxylic acid groups of malonic acid to form a highly reactive intermediate (a phosphoryl ester or similar species), which is then readily attacked by the hydroxyl group of the 2,4,6-trichlorophenol. POCl_3 also serves as a powerful dehydrating agent, removing the water formed during the esterification and preventing the reverse reaction.
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1 equivalent) and 2,4,6-trichlorophenol (2.2 equivalents).
- Reagent Addition: Carefully add phosphorus oxychloride (POCl_3) (2-3 equivalents) to the mixture. The addition should be done in a fume hood due to the corrosive and reactive nature of POCl_3 .
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture onto a mixture of crushed ice and water to quench the excess POCl_3 and precipitate the crude product.^[1]
- Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to remove any unreacted acidic species. The crude product can be further purified by recrystallization from a suitable solvent like benzene or an ethanol/water mixture.^[3]


Alternative Synthesis: The Malonyl Dichloride Pathway

An alternative two-step approach involves the initial conversion of malonic acid to malonyl dichloride, which is a highly reactive intermediate.

- Step 1: Formation of Malonyl Dichloride: Malonic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM).[\[1\]](#)
- Step 2: Esterification: The resulting malonyl dichloride is then reacted directly with 2,4,6-trichlorophenol (2 equivalents) in the presence of a non-nucleophilic base like triethylamine (optional, to scavenge HCl byproduct) to yield BTCMP.[\[1\]](#)

This method avoids the harsh conditions of POCl_3 but requires the handling of moisture-sensitive intermediates.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Primary synthetic pathways to **Bis(2,4,6-trichlorophenyl) malonate**.

Chemical Reactivity and Mechanistic Insights

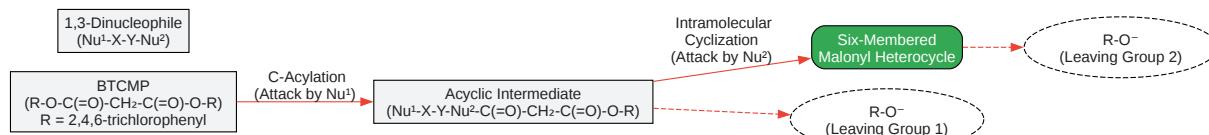
The exceptional reactivity of BTCMP stems directly from its molecular structure, earning it the moniker "magic malonate."^[1]

Enhanced Acidity and Enolate Formation

The core of BTCMP's reactivity lies in the heightened acidity of its central methylene (-CH₂-) protons.^[1] The two adjacent 2,4,6-trichlorophenyl ester groups exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-H bonds of the methylene group, making the protons significantly more acidic than those in simpler dialkyl malonates (e.g., diethyl malonate).

This enhanced acidity allows for easy deprotonation by even mild bases to form a resonance-stabilized enolate. The negative charge on the central carbon is delocalized across the two adjacent carbonyl groups, increasing the stability of this key reactive intermediate.^[1]

Utility in Cyclocondensation Reactions


BTCMP is a premier reagent for cyclocondensation reactions with 1,3-dinucleophiles to generate six-membered heterocyclic systems.^{[1][2]} These heterocycles are common scaffolds in pharmacologically active molecules.

Mechanism of Superiority:

- Initial Acylation: The 1,3-dinucleophile attacks one of the carbonyl carbons of BTCMP.
- Excellent Leaving Group: The subsequent step involves the departure of a 2,4,6-trichlorophenoxy anion. This anion is an exceptionally stable and therefore excellent leaving group, a property conferred by the three electron-withdrawing chlorine atoms on the phenyl ring which stabilize the negative charge.
- Intramolecular Cyclization: The second nucleophilic site on the substrate then attacks the remaining carbonyl group, leading to cyclization and elimination of the second 2,4,6-trichlorophenoxy group.

This high efficiency, driven by the superb leaving group ability of 2,4,6-trichlorophenoxy, allows reactions to proceed under milder conditions and with higher yields than when using diethyl malonate, which requires the departure of the much less stable ethoxide leaving group.^[1] Comparative studies show that while BTCMP reacts readily with substrates like 2-cyanomethylbenzimidazole to form complex fused heterocycles, less reactive malonates may only achieve the initial C-acylation without the crucial subsequent cyclization.^{[1][2]}

Cyclocondensation Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General mechanism of cyclocondensation using BTCMP.

Applications in Drug Discovery and Development

The unique reactivity of BTCMP makes it a valuable tool in synthetic and medicinal chemistry.

Synthesis of Bioactive Heterocycles

The primary application of BTCMP is in the construction of complex molecules, particularly heterocyclic ring systems that form the core of many pharmaceutical agents.^[1] Its ability to drive cyclocondensation reactions efficiently makes it a strategic choice where other malonates fail.^[1] This has led to its use in synthesizing novel compounds with potential antiviral, antibacterial, and anticancer properties.^[1]

This protocol describes the reaction of BTCMP with 2-cyanomethylbenzimidazole, a classic example of its utility in forming fused heterocyclic systems.^[2]

- **Reaction Setup:** To a solution of 2-cyanomethylbenzimidazole (1 equivalent) in a high-boiling point solvent such as bromobenzene, add **Bis(2,4,6-trichlorophenyl) malonate** (1.1 equivalents).
- **Rationale for Solvent Choice:** Bromobenzene is used as a high-boiling solvent (B.P. 156 °C) to provide the necessary thermal energy to drive the reaction, particularly the final cyclization and elimination step.^[2]
- **Reflux:** Heat the mixture to reflux (approx. 150-156 °C) and maintain for 4-6 hours, monitoring by TLC.

- Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution upon cooling.
- Purification: Collect the solid product by filtration. Wash with a non-polar solvent like hexane to remove residual bromobenzene. The product can be further purified by recrystallization or column chromatography.

Potential as a Therapeutic Agent

Beyond its role as a synthetic reagent, BTCMP has been identified as a potential therapeutic agent itself. It is described as a novel, orally active inhibitor of Human Leukocyte Elastase (HLE).[3][4] HLE is a serine protease implicated in the pathology of various inflammatory diseases. By inhibiting HLE, BTCMP could be used to treat chronic obstructive pulmonary diseases (COPD), asthma, emphysema, and cystic fibrosis.[3][4]

Safety and Handling

Bis(2,4,6-trichlorophenyl) malonate is classified as a hazardous chemical and must be handled with appropriate precautions.

- GHS Pictogram: GHS07 (Harmful/Irritant).[6]
- Signal Word: Danger or Warning.[5][6]
- Hazard Statements:
 - H301/H302: Toxic or harmful if swallowed.[5]
 - H315: Causes skin irritation.[6]
 - H319: Causes serious eye irritation.[6][7]
 - H335: May cause respiratory irritation.[6]
- Precautionary Measures:
 - Work in a well-ventilated area or fume hood.[7][8]

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
- Avoid breathing dust.[8]
- Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly sealed container in a dry, room-temperature location.[5]

Conclusion

Bis(2,4,6-trichlorophenyl) malonate is a highly activated and versatile diester that serves as a powerful tool for organic synthesis. Its enhanced reactivity, attributable to the electron-withdrawing nature of its trichlorophenyl groups, makes it superior to conventional malonates for challenging cyclocondensation reactions. This has cemented its role in the synthesis of complex heterocyclic scaffolds relevant to drug discovery. Furthermore, its own potential as an HLE inhibitor highlights its dual value in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of BTCMP's synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel molecular entities.

References

- LookChem. (n.d.). **Bis(2,4,6-trichlorophenyl) malonate**.
- PubChem. (n.d.). Bis(2,4,6-trichlorophenyl) propanedioate. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). **Bis(2,4,6-trichlorophenyl) malonate** (BSC) | 15781-70-1.
- Kappe, C. O., & Lönnberg, H. (2007). Malonates in Cyclocondensation Reactions. *Molecules*, 12(4), 853–874. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(2,4,6-trichlorophenyl) malonate | lookchem [lookchem.com]
- 4. MALONIC ACID BIS(2,4,6-TRICHLOROPHENYL) ESTER | 15781-70-1 [chemicalbook.com]
- 5. Bis(2,4,6-trichlorophenyl) malonate | 15781-70-1 [sigmaaldrich.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 15781-70-1 Cas No. | Bis(2,4,6-trichlorophenyl) malonate | Apollo [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [What is Bis(2,4,6-trichlorophenyl) malonate?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101119#what-is-bis-2-4-6-trichlorophenyl-malonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com